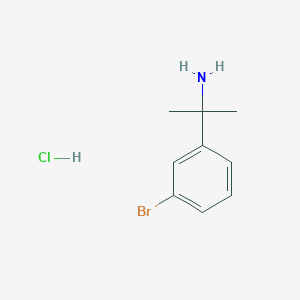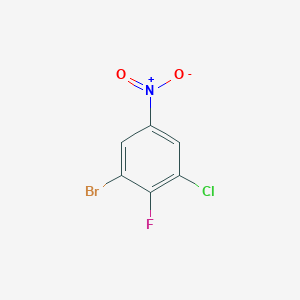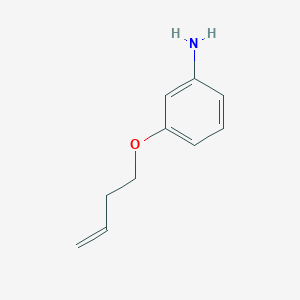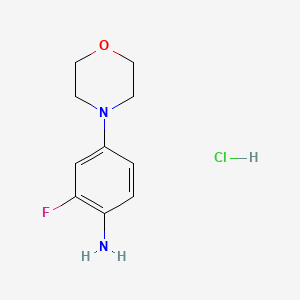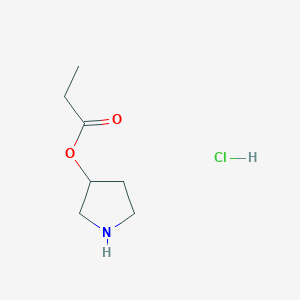
3-Pyrrolidinyl propanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “3-Pyrrolidinyl propanoate hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinyl propanoate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is1S/C8H15NO2.ClH/c1-11-8 (10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H . Chemical Reactions Analysis
The chemical reactions involving “3-Pyrrolidinyl propanoate hydrochloride” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“3-Pyrrolidinyl propanoate hydrochloride” is a white or off-white crystalline powder. It is soluble in water and other polar solvents. The molecular weight of this compound is 193.67 .Scientific Research Applications
Medicinal Chemistry: Enhancing Pharmacophore Exploration
The pyrrolidine ring, a core structure in 3-Pyrrolidinyl propanoate hydrochloride, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space. This is attributed to its sp3-hybridization , which contributes to the stereochemistry of molecules and offers increased three-dimensional coverage . The non-planarity of the ring, known as “pseudorotation,” is particularly valuable in designing compounds with selective biological activity .
Drug Discovery: Stereogenicity and Enantioselectivity
In drug discovery, the stereogenicity of carbons in the pyrrolidine ring is significant. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates. This is due to the varied binding modes to enantioselective proteins, making 3-Pyrrolidinyl propanoate hydrochloride a valuable scaffold for developing new pharmaceuticals .
Agriculture: Pesticide Development
While direct references to 3-Pyrrolidinyl propanoate hydrochloride in agriculture are limited, the pyrrolidine ring’s derivatives are key in developing novel agrochemicals. These compounds play a crucial role in protecting crops from pests and enhancing the efficacy of pesticides .
Material Science: Conductive Polymers
N-containing heterocycles like pyrrolidine are essential in synthesizing conductive polymers. These materials are pivotal in creating composites with applications ranging from optoelectronics to environmental remediation . The pyrrolidine derivatives could potentially influence the electrical conductivity and stability of these polymers.
Environmental Science: Contaminant Treatment
Conducting polymers containing pyrrolidine structures, such as polypyrrole, are explored for environmental applications. They are used in the treatment of contaminants and sensing, contributing to sustainable environmental remediation practices .
Biotechnology: Drug Design and Biological Studies
The pyrrolidine ring’s presence in biologically active compounds underscores its importance in biotechnological applications. Its role in modifying physicochemical parameters and achieving optimal ADME/Tox results for drug candidates is crucial. The ring’s unique properties facilitate the design of new compounds with varied biological activities, which is essential in biotechnological research and development .
Future Directions
The future directions in the research and application of “3-Pyrrolidinyl propanoate hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-pyrrolidinyl propanoate hydrochloride, are known to interact with various biological targets due to their versatile scaffold .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to be involved in various biological activities, suggesting their interaction with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially influence the adme properties of the compound .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation”, could potentially influence the compound’s action in different environments .
properties
IUPAC Name |
pyrrolidin-3-yl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDLYCAGHUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



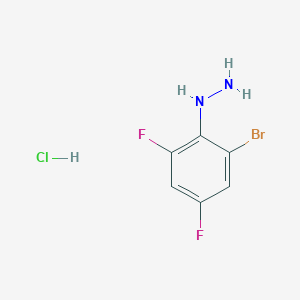

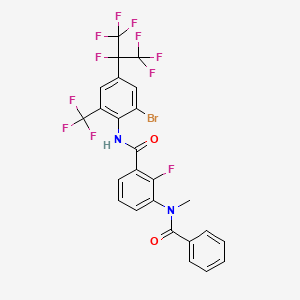


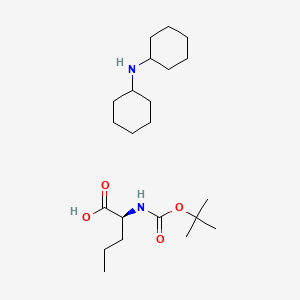
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

